Ozolinone

Beschreibung

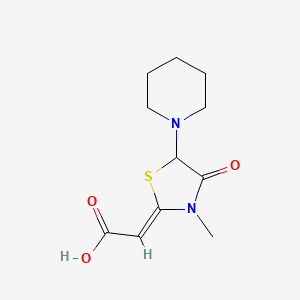

Structure

3D Structure

Eigenschaften

CAS-Nummer |

67565-44-0 |

|---|---|

Molekularformel |

C11H16N2O3S |

Molekulargewicht |

256.32 g/mol |

IUPAC-Name |

(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid |

InChI |

InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7- |

InChI-Schlüssel |

NQFBZYYUAFJYNS-FPLPWBNLSA-N |

Isomerische SMILES |

CN1/C(=C/C(=O)O)/SC(C1=O)N2CCCCC2 |

Kanonische SMILES |

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Ozolinone, a Loop Diuretic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozolinone is a thiazolidinone derivative that functions as a potent loop diuretic. Its primary mechanism of action involves the stereoselective inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to a significant increase in the urinary excretion of sodium, chloride, and potassium, resulting in diuresis. The diuretic effect of this compound is attributed to its levorotatory isomer, highlighting a specific interaction with its molecular target. This guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, site of action, and the physiological consequences of its activity. Detailed summaries of quantitative data from preclinical studies are presented in tabular format for comparative analysis. Furthermore, this document outlines the methodologies of key experiments pivotal to elucidating this compound's mechanism and explores the relevant signaling pathways that regulate its target.

Core Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter (NKCC2)

The primary molecular target of this compound is the Na-K-2Cl cotransporter 2 (NKCC2), an integral membrane protein located in the apical membrane of epithelial cells of the thick ascending limb (TAL) of the loop of Henle. NKCC2 is responsible for the reabsorption of approximately 25% of the filtered sodium and chloride load from the tubular fluid back into the bloodstream.

This compound, acting as a loop diuretic, competitively inhibits the chloride-binding site on the NKCC2 transporter. By blocking this transporter, this compound disrupts the reabsorption of sodium, potassium, and chloride ions. This leads to an increased concentration of these electrolytes in the tubular fluid, which in turn osmotically retains water, resulting in a significant increase in urine output (diuresis). The action of this compound is similar to that of other well-known loop diuretics like furosemide[1].

A crucial aspect of this compound's mechanism is its stereoselectivity. The diuretic and natriuretic effects are almost exclusively attributed to the levorotatory (-) isomer of this compound, while the dextrorotatory (+) isomer is largely inactive in this regard[2]. This stereospecificity strongly suggests a precise and specific interaction with the binding site on the NKCC2 transporter.

Signaling Pathways and Regulation of NKCC2

While this compound's primary mechanism is the direct inhibition of NKCC2, the activity of this transporter is itself regulated by complex intracellular signaling pathways. The most well-characterized of these is the WNK-SPAK/OSR1 signaling cascade. The With-No-Lysine (WNK) kinases act as sensors for intracellular chloride concentration and cell volume. Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1 then directly phosphorylates NKCC2, enhancing its transport activity.

Currently, there is no direct evidence to suggest that this compound modulates the WNK-SPAK/OSR1 pathway. Its mechanism of action is understood to be the direct, competitive inhibition of the NKCC2 transporter itself, rather than an interference with its regulatory signaling cascades.

Quantitative Data from Preclinical Studies

The diuretic efficacy of this compound has been quantified in several preclinical models. The following tables summarize key findings from studies in dogs, providing a basis for comparison with other diuretics.

Table 1: Dose-Response of Intravenous this compound in Anesthetized Dogs [1]

| Parameter | Dose of this compound (mg/kg) |

| Smallest Effective Dose | 1 |

| Dose for Maximal Diuretic Capacity | 50 |

| Fractional Tubular Sodium Reabsorption at Maximal Dose | Depressed to 67% |

Table 2: Comparative Effects of this compound and Furosemide in Dogs [1]

| Effect | This compound | Furosemide |

| Potency | Somewhat less potent | More potent |

| Renal Blood Flow | Increased | Increased |

| Glomerular Filtration Rate | Slightly decreased | Similar effect |

| Chloride Reabsorption | Depressed more than sodium | Similar effect |

| Potassium Excretion | Increased | Increased |

| Urine pH | Lowered | Similar effect |

| Urine Osmolarity | Decreased towards isotonicity | Similar effect |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on established experimental techniques in renal physiology. The following are detailed methodologies for two key experimental approaches.

Renal Clearance Studies in Dogs

Objective: To determine the effects of a diuretic on glomerular filtration rate (GFR), renal blood flow (RBF), and the urinary excretion of water and electrolytes.

Methodology:

-

Animal Preparation: Mongrel dogs of either sex are anesthetized with a suitable agent (e.g., sodium pentobarbital). The femoral artery and vein are catheterized for blood pressure monitoring and drug/infusion administration, respectively. The ureters are catheterized for urine collection.

-

Infusion: A continuous intravenous infusion of a solution containing inulin and para-aminohippuric acid (PAH) is administered to measure GFR and effective renal plasma flow (ERPF), respectively. The infusion rate is maintained to achieve stable plasma concentrations.

-

Control Period: After an equilibration period, a series of control urine samples are collected over timed intervals (e.g., 10-20 minutes). Arterial blood samples are taken at the midpoint of each urine collection period.

-

Experimental Period: this compound is administered intravenously at various doses. Following drug administration, a series of experimental urine and blood samples are collected over timed intervals.

-

Sample Analysis: Urine volume is measured. Urine and plasma samples are analyzed for inulin, PAH, sodium, potassium, and chloride concentrations.

-

Calculations:

-

GFR is calculated as the clearance of inulin: (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.

-

ERPF is calculated as the clearance of PAH: (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration. RBF is calculated from ERPF and hematocrit.

-

Excretion rates of electrolytes are calculated as: Urine Electrolyte Concentration × Urine Flow Rate.

-

Fractional excretion of an electrolyte is calculated as: (Urine Electrolyte Concentration × Plasma Inulin Concentration) / (Plasma Electrolyte Concentration × Urine Inulin Concentration) × 100.

-

In Situ Microperfusion of the Loop of Henle in Rats

Objective: To directly assess the effect of a diuretic on the reabsorptive capacity of the loop of Henle.

Methodology:

-

Animal Preparation: A rat is anesthetized, and the left kidney is exposed via a flank incision, placed in a heated cup, and its surface is illuminated.

-

Nephron Identification: The kidney surface is bathed in mineral oil. A bolus of Lissamine green dye is injected intravenously to identify the late proximal tubules.

-

Micropipette Placement: A double-barreled micropipette is used. One barrel is for perfusion with a solution containing a volume marker (e.g., [³H]inulin) and electrolytes, with or without this compound. The other barrel is for oil injection. The perfusion pipette is inserted into the last accessible loop of a late proximal tubule.

-

Tubular Blockade: An oil block is injected into the proximal tubule upstream of the perfusion site to prevent the delivery of normal glomerular filtrate to the loop of Henle.

-

Sample Collection: A collection pipette is inserted into an early distal tubule of the same nephron. A distal oil block is injected to prevent contamination from downstream tubular fluid.

-

Perfusion and Collection: The loop of Henle is perfused at a controlled rate (e.g., 20 nl/min). The perfusate that has traversed the loop is collected from the distal tubule.

-

Sample Analysis: The collected fluid and the initial perfusate are analyzed for the concentrations of the volume marker and electrolytes (sodium, chloride).

-

Calculations: The net reabsorption of water and electrolytes in the loop of Henle is calculated by comparing the concentrations in the collected fluid with those in the initial perfusate, corrected for any water movement as indicated by the change in the concentration of the volume marker.

Structure-Activity Relationship (SAR)

While a detailed quantitative SAR for this compound is not extensively published, its classification as a non-sulfonamide carboxylic acid loop diuretic provides some insights. The diuretic activity of loop diuretics is generally dependent on the presence of an acidic group and a specific spatial arrangement of other functional groups that allow for binding to the NKCC2 transporter. In the case of this compound, the thiazolidinone ring system and the piperidino substituent are key structural features. The stereochemistry at the chiral center is critical, as demonstrated by the significantly higher activity of the levorotatory isomer[2]. This implies that the three-dimensional orientation of the substituents is crucial for effective interaction with the binding pocket of NKCC2.

Clinical Implications and Concluding Remarks

The mechanism of action of this compound, through potent and stereoselective inhibition of the Na-K-2Cl cotransporter in the loop of Henle, places it firmly in the category of loop diuretics. Its ability to induce significant natriuresis and diuresis makes it a potential therapeutic agent for conditions characterized by fluid overload, such as congestive heart failure, cirrhosis, and renal disease, as well as for the management of hypertension. The preclinical data indicate an efficacy profile comparable to, though somewhat less potent than, furosemide. The detailed understanding of its core mechanism at the molecular and physiological levels, as outlined in this guide, is fundamental for its rational use in clinical settings and for the future development of novel diuretic agents. Further research to fully delineate its structure-activity relationship and to conduct comprehensive clinical trials would be necessary to establish its therapeutic niche.

References

- 1. Effects of this compound, a diuretic active metabolite of etozoline, on renal function. I. Clearance studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies with the optically active isomers of the new diuretic drug this compound. I. Differences in stereoselectivity of the renal target structures of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Etozoline to Ozolinone: A Technical Deep-Dive into the Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etozoline, a piperidine-thiazolidinone derivative, is a diuretic prodrug that undergoes rapid and extensive metabolism to its pharmacologically active metabolite, ozolinone. The primary metabolic transformation involves the enzymatic hydrolysis of the ethyl ester moiety of etozoline to a carboxylic acid, yielding this compound. This conversion is central to the diuretic and antihypertensive effects of the parent compound. This technical guide provides a comprehensive overview of the etozoline to this compound metabolic pathway, including the enzymes involved, quantitative pharmacokinetic data, and detailed experimental protocols for the analysis of these compounds.

The Core Metabolic Pathway: From Prodrug to Active Metabolite

The metabolic conversion of etozoline to this compound is a critical activation step. The fundamental chemical transformation is the hydrolysis of an ester to a carboxylic acid.

Reaction: Etozoline (ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate) is metabolized to this compound ((Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetic acid).

This biotransformation is qualitatively consistent across species, including rats, dogs, and humans.[1] Following the formation of this compound, further metabolism occurs through two main routes:

-

Glucuronidation: this compound undergoes conjugation with glucuronic acid.

-

Oxidation: The piperidine ring of the molecule is subject to oxidative modifications.[1]

It is the initial hydrolysis to this compound, however, that is responsible for the diuretic activity of the drug.[2]

Enzymatic Basis of Etozoline Hydrolysis

The enzymatic cleavage of the ester bond in etozoline is catalyzed by esterases. While the specific human esterases have not been definitively identified in the available literature, the reaction is consistent with the activity of carboxylesterases (CES). These enzymes are ubiquitously present in the body, particularly in the liver, plasma, and intestine, and are responsible for the hydrolysis of a wide range of ester-containing drugs.

Human liver and intestine express two major carboxylesterases, CES1 and CES2, which exhibit different substrate specificities. Generally, CES1 preferentially hydrolyzes esters with small alcohol and large acyl moieties, while CES2 favors substrates with large alcohol and small acyl groups. Further research is required to pinpoint the specific carboxylesterase isozyme(s) responsible for etozoline's activation.

Quantitative Pharmacokinetic Data

Currently, publicly available literature lacks comprehensive tabular data on the pharmacokinetics of etozoline and this compound in humans. The following table summarizes the known information and highlights the data gaps.

| Parameter | Etozoline | This compound | Species | Comments | Reference |

| Bioavailability | Data not available | Data not available | Human | Etozoline is considered a prodrug, suggesting good absorption and conversion. | |

| Time to Peak Plasma Concentration (Tmax) | Data not available | Data not available | Human | ||

| Peak Plasma Concentration (Cmax) | Data not available | Data not available | Human | ||

| Elimination Half-life (t½) | Data not available | Data not available | Human | ||

| Volume of Distribution (Vd) | Data not available | Data not available | Human | ||

| Clearance (CL) | Data not available | Data not available | Human |

Experimental Protocols

In Vitro Metabolism Studies

Objective: To investigate the enzymatic hydrolysis of etozoline to this compound using in vitro systems such as human liver microsomes or plasma.

Materials:

-

Etozoline

-

Human liver microsomes (or S9 fraction) or human plasma

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (for microsomal studies)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar compound)

-

LC-MS/MS system

Protocol:

-

Incubation:

-

Prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL protein) or plasma in phosphate buffer (pH 7.4).

-

Add etozoline to the mixture at a final concentration relevant for pharmacological studies (e.g., 1-10 µM).

-

For microsomal incubations, add an NADPH regenerating system to support oxidative metabolism, though it is not required for the primary hydrolysis reaction.

-

Incubate the mixtures at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Analysis:

-

Analyze the formation of this compound over time using a validated LC-MS/MS method.

-

Analytical Method for Quantification of Etozoline and this compound in Plasma

Principle: A sensitive and specific method for the simultaneous determination of etozoline and its active metabolite, this compound, in plasma is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV detection is a suitable technique.

Instrumentation:

-

HPLC system with a UV detector

-

Silica gel column

Reagents:

-

Dichloromethane

-

Mobile phase (composition to be optimized)

-

Internal standards (structurally similar to etozoline and this compound)

Procedure:

-

Sample Extraction:

-

To 1 mL of plasma, add an internal standard.

-

For the extraction of etozoline, adjust the plasma pH to 9.

-

For the extraction of this compound, adjust the plasma pH to 5.

-

Extract the compounds with dichloromethane.

-

Separate the organic layer and evaporate it to dryness.

-

-

Chromatographic Analysis:

-

Reconstitute the residue in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Elute the compounds from the silica gel column using an appropriate mobile phase.

-

Detect the elution peaks by UV absorption at 281 nm.

-

Method Validation:

-

Sensitivity: The reported sensitivity for both compounds is 20 ng/mL of plasma.

-

Precision: The method should demonstrate a precision of approximately +/- 5%.

Visualizing the Metabolic Pathway and Experimental Workflow

Etozoline to this compound Metabolic Pathway

Caption: Metabolic pathway of etozoline to its active metabolite this compound and subsequent metabolism.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for the in vitro investigation of etozoline metabolism.

Conclusion and Future Directions

The conversion of etozoline to this compound via ester hydrolysis is a well-established metabolic activation pathway. However, significant gaps remain in our understanding of this process. Future research should focus on:

-

Identification of Specific Esterases: Pinpointing the specific human carboxylesterase isozymes (CES1, CES2) or other esterases responsible for the hydrolysis of etozoline. This will be crucial for predicting potential drug-drug interactions and inter-individual variability in drug response.

-

Quantitative Pharmacokinetic Studies: Conducting comprehensive pharmacokinetic studies in humans to determine key parameters such as Cmax, Tmax, t½, and bioavailability for both etozoline and this compound. This data is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

-

Development of Advanced Analytical Methods: While HPLC-UV methods have been described, the development and validation of more sensitive and specific LC-MS/MS methods would facilitate more precise pharmacokinetic and metabolism studies, particularly at lower therapeutic doses.

A more complete understanding of the etozoline to this compound metabolic pathway will ultimately contribute to the safer and more effective use of this diuretic agent in the clinical setting.

References

Ozolinone: A Deep Dive into the Structure-Activity Relationship of a Unique Loop Diuretic

For Researchers, Scientists, and Drug Development Professionals

Ozolinone, the pharmacologically active metabolite of the diuretic etozolin, presents a compelling case study in stereospecific drug action and the nuanced structure-activity relationships (SAR) that govern diuretic efficacy. This technical guide synthesizes the available scientific literature to provide an in-depth look at the SAR of this compound, its mechanism of action, and the experimental protocols used to elucidate its diuretic properties.

Core Structure and Stereochemistry: The L- and D-Isomers

This compound is a thiazolidinone derivative with a chiral center at the 5-position of the thiazolidinone ring. This chirality gives rise to two stereoisomers: the levorotatory ((-)-ozolinone) and the dextrorotatory ((+)-ozolinone) forms. Crucially, the diuretic activity of this compound is almost exclusively associated with the (-)-isomer .[1] The (+)-isomer is largely devoid of diuretic effect.[1]

This stereospecificity is a cornerstone of this compound's pharmacology and highlights the precise structural requirements for interaction with its biological target in the nephron.

Mechanism of Action: A Loop Diuretic Profile

This compound exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[2] This mechanism is characteristic of loop diuretics, such as furosemide. The inhibition of NKCC2 leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water.

Interestingly, the diuretic action of (-)-ozolinone has been linked to a prostaglandin-dependent mechanism. This suggests a more complex signaling pathway than simple channel blockade. In contrast, the inactive (+)-isomer has been shown to antagonize the diuretic effect of furosemide by competing for the organic acid transport system in the proximal tubules, thereby inhibiting furosemide's secretion into the tubular lumen.

Structure-Activity Relationship (SAR) Insights

While comprehensive quantitative SAR data for a wide range of this compound analogs is limited in publicly accessible literature, the existing research provides key qualitative insights into the structural features essential for diuretic activity.

Key Structural Features for Diuretic Activity:

-

The Thiazolidinone Core: This heterocyclic ring system is fundamental to the molecule's activity.

-

The 3-Methyl Group: Modifications to this group are likely to impact activity, although specific data is scarce.

-

The 4-Oxo Group: The carbonyl group at this position is a common feature in many biologically active thiazolidinones.

-

The 5-Piperidino Group and Chirality: As established, the (S)-configuration at the C5 position, leading to the (-)-isomer, is critical for diuretic efficacy. The piperidino group itself is likely involved in binding to the target transporter.

-

The 2-Ylidene Moiety: The exocyclic double bond and the substituent at this position, derived from the prodrug etozolin, are important for the molecule's overall physicochemical properties.

Due to the limitations in accessing full-text articles from the primary research conducted in the 1970s, a detailed quantitative SAR table for a series of analogs cannot be constructed at this time. The available literature primarily focuses on the profound difference between the two stereoisomers.

Experimental Protocols for Diuretic Activity Assessment

The diuretic properties of this compound and its analogs have been characterized using a variety of in vivo and in vitro experimental models.

In Vivo Diuretic Screening in Rodents

A common method for assessing diuretic activity involves the use of metabolic cages to collect urine from rats or mice over a specified period after oral or intravenous administration of the test compound.

Typical Protocol:

-

Animal Model: Male or female Wistar or Sprague-Dawley rats are commonly used.

-

Acclimatization: Animals are accustomed to the metabolic cages for a period before the experiment.

-

Fasting: Animals are typically fasted overnight with free access to water.

-

Hydration: A saline load is administered orally or subcutaneously to ensure a baseline level of hydration and urine output.

-

Drug Administration: The test compound (this compound analog), a positive control (e.g., furosemide or hydrochlorothiazide), and a vehicle control are administered, usually orally or intravenously.

-

Urine Collection: Urine is collected at set intervals (e.g., every hour for 6-8 hours or a cumulative 24-hour collection).

-

Analysis: The following parameters are measured:

-

Total urine volume.

-

Urine electrolyte concentrations (Na+, K+, Cl-) using flame photometry or ion-selective electrodes.

-

Urinary pH.

-

-

Data Expression: Results are often expressed as urine output (mL/kg) and electrolyte excretion (mmol/kg) and compared to the control groups.

Clearance Studies in Dogs

To investigate the renal handling and mechanism of action in more detail, clearance studies in anesthetized dogs are employed.

Typical Protocol:

-

Animal Model: Mongrel dogs of either sex are anesthetized.

-

Surgical Preparation: Catheters are placed in the femoral artery (for blood pressure monitoring and blood sampling), femoral vein (for drug and fluid infusion), and ureters (for separate urine collection from each kidney).

-

Infusion: A continuous intravenous infusion of inulin and p-aminohippuric acid (PAH) is administered to measure the glomerular filtration rate (GFR) and effective renal plasma flow (ERPF), respectively.

-

Control Period: After a stabilization period, baseline urine and blood samples are collected.

-

Drug Administration: The this compound analog is administered as an intravenous bolus or a continuous infusion.

-

Experimental Period: Urine and blood samples are collected at timed intervals.

-

Analysis: Blood and urine samples are analyzed for inulin, PAH, and electrolyte concentrations.

-

Calculations: GFR, ERPF, fractional excretion of electrolytes, and other renal hemodynamic parameters are calculated.

Visualizing the Structure and Logic

To better understand the core concepts, the following diagrams illustrate the key structural elements and the logical flow of diuretic activity screening.

Caption: Key functional groups of the this compound molecule.

Caption: General workflow for diuretic drug discovery.

Future Directions and Conclusion

The study of this compound provides a classic example of stereoselectivity in pharmacology. While the foundational research has established the primary SAR, there remains an opportunity for a more detailed quantitative analysis of a broader range of analogs. Modern computational chemistry techniques could be applied to model the interaction of this compound isomers with the NKCC2 transporter, potentially revealing the precise molecular determinants of its stereospecific activity.

References

The Oxazolidinones: A Technical Guide to a Critical Class of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazolidinones represent a vital class of synthetic antibiotics, indispensable in the era of rising antimicrobial resistance. Their unique mechanism of action, targeting an early stage of bacterial protein synthesis, confers activity against a wide spectrum of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This technical guide provides a comprehensive overview of the oxazolidinone class, detailing their mechanism of action, structure-activity relationships, spectrum of activity, and the molecular basis of resistance. Quantitative data on the in vitro activity and pharmacokinetic profiles of key oxazolidinones are presented in structured tables for comparative analysis. Detailed experimental protocols for crucial assays and visualizations of key pathways are included to support further research and development in this critical field of antibacterial drug discovery.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation phase of bacterial protein synthesis.[1][2][3] Unlike many other classes of antibiotics that target peptide elongation, oxazolidinones bind to the 50S ribosomal subunit and prevent the formation of the functional 70S initiation complex.[4] This unique mechanism is a key factor in the lack of cross-resistance with other protein synthesis inhibitors.[2]

The binding site for oxazolidinones is located at the peptidyl transferase center (PTC) of the 50S ribosomal subunit. Specifically, they interact with the P-site on the 23S rRNA component. This interaction interferes with the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of the first peptide bond and halting protein synthesis.

Structure-Activity Relationships (SAR)

The antibacterial potency and spectrum of oxazolidinones are significantly influenced by substitutions at various positions of the core structure. The essential pharmacophore consists of the (S)-configured oxazolidinone A-ring, an N-aryl B-ring, and a C-5 side chain.

-

A-Ring (Oxazolidinone Ring): The (S)-configuration at the C-5 position is crucial for antibacterial activity.

-

B-Ring (N-aryl Substituent): A meta-fluoro substitution on the phenyl ring generally enhances activity.

-

C-5 Side Chain: The nature of the substituent at the C-5 position significantly impacts potency and resistance profiles. The acetamidomethyl side chain of linezolid is important for its interaction with the ribosomal binding site. Modifications at this position, such as the introduction of a hydroxymethyl group (as in tedizolid) or other heterocyclic moieties, can alter the activity against strains harboring resistance mechanisms like the cfr gene.

Approved and Investigational Oxazolidinones

Linezolid was the first oxazolidinone to be approved for clinical use, followed by tedizolid. Several other candidates are in various stages of clinical development, aiming for improved potency, a broader spectrum of activity, and a better safety profile.

In Vitro Spectrum of Activity

Oxazolidinones are primarily active against Gram-positive bacteria, including multidrug-resistant strains. They exhibit bacteriostatic activity against staphylococci and enterococci, and bactericidal activity against most streptococci.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Selected Oxazolidinones

| Organism (Resistance Profile) | Linezolid | Tedizolid | Radezolid | Contezolid (MRX-I) |

| Staphylococcus aureus (MSSA) | 1-2 | 0.5 | 1 | 0.5-1 |

| Staphylococcus aureus (MRSA) | 2 | 0.38 | 1 | 0.5-1 |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 1 | 0.5 | 0.5 | 1 |

| Streptococcus pneumoniae (Penicillin-Resistant) | 1 | 0.5 | 0.5 | 1 |

| Enterococcus faecalis (Vancomycin-Susceptible) | 2 | 1 | 1 | 0.5-1 |

| Enterococcus faecium (VRE) | 2 | 1 | 1 | 0.5-1 |

Pharmacokinetic Properties

Oxazolidinones generally exhibit favorable pharmacokinetic profiles with good oral bioavailability.

Table 2: Comparative Pharmacokinetic Parameters of Selected Oxazolidinones

| Parameter | Linezolid | Tedizolid | Radezolid | Contezolid |

| Bioavailability (%) | ~100 | ~90 | - | - |

| Protein Binding (%) | 31 | 70-90 | - | - |

| Half-life (h) | 4.5-5.5 | 12 | - | - |

| Cmax (mg/L) (Oral Dose) | 12.7 (600 mg) | 2.0 (200 mg) | - | - |

| AUC0-24 (mg*h/L) (Oral Dose) | 138 (600 mg BID) | 25.6 (200 mg QD) | - | - |

| Elimination | Renal and non-renal | Primarily hepatic | - | - |

Mechanisms of Resistance

Resistance to oxazolidinones, while still relatively uncommon, can emerge through several mechanisms.

-

Target Site Mutations: The most common mechanism involves point mutations in the V domain of the 23S rRNA gene, which alter the drug's binding site on the ribosome. Mutations in the genes encoding ribosomal proteins L3 and L4 have also been associated with resistance.

-

Acquisition of Resistance Genes: The plasmid-mediated cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation sterically hinders the binding of oxazolidinones to the ribosome, conferring resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of an oxazolidinone antibiotic against a bacterial isolate.

Materials:

-

Test bacterial isolate

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Oxazolidinone antibiotic stock solution

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Antibiotic Dilution:

-

Prepare a stock solution of the oxazolidinone antibiotic in a suitable solvent.

-

Perform two-fold serial dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the antibiotic dilutions with the prepared bacterial inoculum.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

In Vitro Resistance Development Study

This protocol describes a method for inducing and selecting for oxazolidinone-resistant mutants in vitro.

Materials:

-

Susceptible bacterial strain (e.g., S. aureus ATCC 29213)

-

Mueller-Hinton agar (MHA) plates

-

Mueller-Hinton broth (MHB)

-

Oxazolidinone antibiotic stock solution

Procedure:

-

Baseline MIC Determination: Determine the baseline MIC of the oxazolidinone against the susceptible bacterial strain using the broth microdilution method.

-

Serial Passage:

-

Inoculate a tube of MHB containing the oxazolidinone at a sub-inhibitory concentration (e.g., 0.5x MIC) with the bacterial strain.

-

Incubate overnight at 35°C ± 2°C.

-

After incubation, dilute the culture and plate onto MHA plates containing increasing concentrations of the oxazolidinone (e.g., 1x, 2x, 4x, 8x MIC).

-

Incubate the plates until colonies appear.

-

-

Selection and Characterization of Mutants:

-

Select colonies growing at the highest antibiotic concentrations.

-

Determine the MIC of the selected colonies to confirm the resistance phenotype.

-

Perform molecular characterization (e.g., sequencing of 23S rRNA, rplC, rplD genes, and screening for cfr) to identify the mechanism of resistance.

-

Conclusion and Future Directions

The oxazolidinones remain a cornerstone in the treatment of serious Gram-positive infections. Their unique mechanism of action and favorable pharmacokinetic properties make them invaluable therapeutic agents. However, the emergence of resistance underscores the need for continued surveillance and the development of next-generation oxazolidinones with improved activity against resistant strains. Future research should focus on optimizing the oxazolidinone scaffold to overcome existing resistance mechanisms, expanding the spectrum of activity, and enhancing the safety profile. A deeper understanding of the structure-function relationships and the molecular basis of resistance will be critical in guiding the design of novel and durable oxazolidinone antibiotics.

References

- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxazolidinone Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazolidinones are a critical class of synthetic antibiotics, notable for their novel mechanism of action and their efficacy against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their unique therapeutic action stems from the inhibition of bacterial protein synthesis at the initiation phase, a mechanism distinct from nearly all other classes of protein synthesis inhibitors. This document provides a comprehensive technical overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core molecular interactions and pathways.

Core Mechanism of Action: Inhibition of the 70S Initiation Complex

Oxazolidinones exert their bacteriostatic effect by targeting the bacterial ribosome. The primary mechanism is the prevention of the formation of a functional 70S initiation complex, a crucial first step in protein synthesis.[1][2][3][4]

Binding Site: The molecular target of oxazolidinones is the 50S ribosomal subunit.[5] Specifically, they bind to the peptidyl transferase center (PTC) at the A-site, interacting with the 23S rRNA component. X-ray crystallography studies have definitively shown that linezolid, a representative oxazolidinone, occupies the A-site pocket within the PTC. This binding site is in close proximity to, and overlaps with, the binding sites of other antibiotics like chloramphenicol and lincomycin, explaining observed competitive binding.

Inhibitory Action: By binding to the A-site of the PTC, oxazolidinones physically obstruct the correct positioning of the initiator tRNA, N-formylmethionyl-tRNA (fMet-tRNA), in the P-site. This interference prevents the formation of the ternary N-formylmethionyl-tRNA–ribosome–mRNA complex, which is the functional 70S initiation complex. This action effectively halts protein synthesis before the first peptide bond is even formed. Studies have shown that oxazolidinones do not inhibit later stages, such as elongation, nor do they prevent the independent binding of mRNA or fMet-tRNA to the 30S subunit.

The following diagram illustrates the inhibitory action of oxazolidinones on the bacterial protein synthesis initiation pathway.

Caption: Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.

Quantitative Data

The efficacy of oxazolidinones can be quantified through binding affinities to the ribosome and their antibacterial activity against key pathogens.

Ribosomal Binding Affinity

The dissociation constant (Kd) measures the affinity of a drug for its target. Lower Kd values indicate stronger binding. These values are often determined through techniques like Scatchard analysis of radiolabeled drug binding assays or NMR line-broadening analyses.

| Compound | Target | Method | Dissociation Constant (Kd) | Reference |

| Eperezolid | E. coli 50S Ribosome | Scatchard Analysis | ~20 µM | |

| Eperezolid | E. coli 70S Ribosome | NMR Line-Broadening | 195 ± 40 µM | |

| PNU-177553 | E. coli 70S Ribosome | NMR Line-Broadening | 94 ± 44 µM |

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The tables below summarize the activity of Linezolid and other oxazolidinones against common Gram-positive pathogens.

Table 2.1: Linezolid MIC Values for Key Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (incl. MRSA) | - | 2 mg/L | |

| Enterococcus spp. (incl. VRE) | - | - | Data not specified in provided snippets |

| Streptococcus pneumoniae | - | - | Data not specified in provided snippets |

| Bacillus subtilis | - | 1.17 - 4.68 µg/mL (MIC/MBC) |

Table 2.2: Comparative Oxazolidinone MIC Values

| Compound | Organism | MIC Range (µg/mL) | Reference |

| YC-20 | Gram-positive isolates | <0.5 - 2.0 | |

| Delpazolid (MDR-TB) | M. tuberculosis | 0.5 (MIC₉₀) | |

| Delpazolid (XDR-TB) | M. tuberculosis | 1.0 (MIC₉₀) | |

| Linezolid (MDR-TB) | M. tuberculosis | 1.0 (MIC₉₀) | |

| Linezolid (XDR-TB) | M. tuberculosis | 0.25 (MIC₉₀) |

Key Experimental Protocols

The elucidation of the oxazolidinone mechanism of action has relied on several key experimental techniques. Detailed methodologies for two of these are provided below.

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay is used to quantify the interaction between a ligand (e.g., a radiolabeled oxazolidinone) and the ribosome. The principle is that protein-ligand complexes are retained by a nitrocellulose filter, whereas unbound ligands pass through.

Objective: To determine the binding affinity (Kd) of an oxazolidinone to ribosomal subunits.

Materials:

-

Purified 70S ribosomes or 50S/30S subunits from a bacterial source (e.g., E. coli).

-

Radiolabeled oxazolidinone (e.g., [¹⁴C]eperezolid).

-

Binding buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT).

-

Nitrocellulose filters (0.45-µm pore size).

-

Vacuum filtration manifold.

-

Scintillation counter and fluid.

Protocol:

-

Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of ribosomes (e.g., 0.5 µM) and varying concentrations of the radiolabeled oxazolidinone. Include a control reaction with a large excess of unlabeled oxazolidinone to determine non-specific binding.

-

Incubation: Incubate the reaction mixtures for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow binding to reach equilibrium.

-

Filtration: Dilute each reaction mixture with ice-cold binding buffer and immediately filter it slowly through a pre-wetted nitrocellulose membrane under a gentle vacuum.

-

Washing: Wash the filter with a small volume of ice-cold binding buffer to remove any unbound radiolabeled ligand.

-

Quantification: Place the filter into a scintillation vial with scintillation fluid. Measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding (from the control with excess unlabeled drug) from the total binding at each concentration to get specific binding. Plot specific binding versus the concentration of the free radiolabeled ligand. The data can then be transformed (e.g., using a Scatchard plot) to calculate the dissociation constant (Kd).

The workflow for this assay is depicted in the diagram below.

Caption: Workflow for determining drug-ribosome binding affinity using a nitrocellulose filter binding assay.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein from an mRNA template in a cell-free system.

Objective: To determine the concentration at which an oxazolidinone inhibits protein synthesis (IC₅₀).

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract or a reconstituted system like PURExpress).

-

mRNA template encoding a reporter protein (e.g., Firefly Luciferase).

-

Amino acid mixture.

-

Energy source (ATP, GTP).

-

Varying concentrations of the oxazolidinone test compound.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Reaction Setup: In a microplate, set up translation reactions. Each well should contain the cell-free extract, mRNA template, amino acids, and energy source.

-

Add Inhibitor: Add the oxazolidinone compound to the wells at a range of final concentrations. Include positive (no inhibitor) and negative (no mRNA) controls.

-

Incubation: Incubate the plate at the optimal temperature for the translation system (e.g., 37°C) for a set time (e.g., 60-90 minutes) to allow for protein synthesis.

-

Detection: Add the luciferase assay reagent to each well. This reagent contains luciferin, the substrate for the newly synthesized luciferase enzyme.

-

Measurement: Immediately measure the luminescence produced in each well using a luminometer. The light output is directly proportional to the amount of active luciferase synthesized.

-

Data Analysis: Normalize the luminescence signals to the positive control. Plot the percentage of inhibition against the logarithm of the oxazolidinone concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).

Conclusion

The oxazolidinones possess a unique mechanism of action among antibacterial agents, inhibiting protein synthesis at the earliest stage—the formation of the initiation complex. By binding to the 23S rRNA at the A-site of the 50S ribosomal subunit's peptidyl transferase center, they allosterically prevent the proper placement of fMet-tRNA in the P-site, thereby blocking the assembly of a functional 70S ribosome. This distinct mechanism is responsible for their lack of cross-resistance with other protein synthesis inhibitors and underpins their critical role in treating infections caused by resistant Gram-positive bacteria. The experimental protocols and quantitative data presented herein provide a foundational framework for further research and development of this important antibiotic class.

References

- 1. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. upload.orthobullets.com [upload.orthobullets.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. journals.asm.org [journals.asm.org]

- 5. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

Linezolid and the Evolution of Oxazolidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) Gram-positive bacteria represents a significant global health threat. Oxazolidinones, a unique class of synthetic antibiotics, have become a crucial tool in combating these challenging infections. This technical guide provides an in-depth exploration of linezolid, the first clinically approved oxazolidinone, and the subsequent evolution of this important antibiotic class. We will delve into the core mechanism of action, the development of resistance, and the structure-activity relationships that have guided the design of next-generation oxazolidinones. This guide also includes detailed experimental protocols for key assays and syntheses, quantitative data for comparative analysis, and visualizations of critical pathways and workflows to support further research and development in this field.

Introduction: A New Class of Antibiotics

The story of oxazolidinones begins in the late 1970s with their initial investigation as agricultural fungicides.[1] However, it wasn't until the late 1980s that their potent antibacterial properties were revisited, leading to the development of linezolid by Pharmacia and Upjohn (now part of Pfizer).[1] Approved by the U.S. Food and Drug Administration (FDA) in 2000, linezolid marked the arrival of the first new class of antibiotics in decades.[2] It offered a novel mechanism of action, making it effective against a range of resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4]

Mechanism of Action: Halting Protein Synthesis at Initiation

Linezolid and other oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis. Uniquely, they act at the very beginning of this process—the initiation phase—unlike many other protein synthesis inhibitors that target the elongation step.

Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit at the peptidyl transferase center (PTC). This binding event prevents the formation of the functional 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA). By blocking the formation of this complex, oxazolidinones effectively halt the translation process before it can even begin, thereby preventing the synthesis of essential bacterial proteins. This distinct mechanism of action is a key reason for the lack of cross-resistance with other classes of antibiotics.

digraph "Linezolid_Mechanism_of_Action" {

graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of Oxazolidinones"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Ribosome" {

label="Bacterial Ribosome";

bgcolor="#F1F3F4";

"50S_Subunit" [label="50S Ribosomal Subunit", fillcolor="#FBBC05"];

"30S_Subunit" [label="30S Ribosomal Subunit", fillcolor="#FBBC05"];

"23S_rRNA" [label="23S rRNA (within 50S)", shape=ellipse, fillcolor="#FFFFFF"];

}

"Linezolid" [label="Linezolid", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"fMet_tRNA" [label="fMet-tRNA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"mRNA" [label="mRNA", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Initiation_Complex" [label="70S Initiation Complex\n(Functional)", shape=box, style=dashed, color="#5F6368"];

"Protein_Synthesis" [label="Protein Synthesis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Inhibition" [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];

"Linezolid" -> "23S_rRNA" [label="Binds to"];

"30S_Subunit" -> "Initiation_Complex" [style=invis];

"50S_Subunit" -> "Initiation_Complex" [style=invis];

"fMet_tRNA" -> "Initiation_Complex" [style=invis];

"mRNA" -> "Initiation_Complex" [style=invis];

{rank=same; "30S_Subunit"; "50S_Subunit"; "fMet_tRNA"; "mRNA"}

"Initiation_Complex" -> "Protein_Synthesis" [label="Leads to"];

"Linezolid" -> "Initiation_Complex" [label="Prevents Formation", dir=none, color="#EA4335", style=dashed];

"Initiation_Complex" -> "Inhibition" [style=invis];

}

Overview of oxazolidinone resistance mechanisms.

The Evolution of Oxazolidinones: Beyond Linezolid

The success of linezolid and the emergence of resistance spurred the development of second and next-generation oxazolidinones with improved properties. These efforts have focused on enhancing potency, expanding the spectrum of activity, and improving the safety profile.

Tedizolid

Tedizolid (formerly TR-700) is a second-generation oxazolidinone approved in 2014 for the treatment of acute bacterial skin and skin structure infections (ABSSSI). Its phosphate prodrug, tedizolid phosphate, allows for both intravenous and oral administration with once-daily dosing. Tedizolid exhibits greater potency than linezolid against a range of Gram-positive pathogens, including linezolid-resistant strains. Notably, it retains activity against strains carrying the cfr resistance gene.

Radezolid and Other Investigational Agents

Several other oxazolidinones have been investigated in clinical trials. Radezolid (RX-1741) has shown potent activity against a variety of Gram-positive bacteria, including MRSA. Other next-generation compounds in development, such as contezolid and delpazolid, aim to further improve upon the antibacterial activity and safety profiles of existing oxazolidinones.

Structure-Activity Relationships (SAR)

The development of new oxazolidinones has been guided by extensive structure-activity relationship (SAR) studies. Key modifications to the oxazolidinone scaffold have been shown to influence antibacterial potency and spectrum. The core structure consists of an A-ring (the oxazolidinone), a B-ring (an N-aryl substituent), and a C-5 substituent on the A-ring. Modifications to the C- and D-rings (substituents on the B-ring) have been shown to be crucial for potency against both susceptible and resistant strains. For example, the replacement of the acetamide group at the C-5 position of linezolid with other moieties has been a key area of exploration.

Quantitative Data

The following tables summarize the in vitro activity of linezolid and selected next-generation oxazolidinones against various Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Oxazolidinones against Staphylococcus aureus

Compound Strain MIC (µg/mL) Reference Linezolid Methicillin-susceptible S. aureus (MSSA) 1-4 Linezolid Methicillin-resistant S. aureus (MRSA) 1-4 Linezolid Linezolid-resistant S. aureus >4 Tedizolid MSSA 0.25-0.5 Tedizolid MRSA 0.25-0.5 Tedizolid Linezolid-resistant S. aureus (including cfr+) 0.5-2 Radezolid MRSA 0.5-1

Table 2: Minimum Inhibitory Concentration (MIC) of Oxazolidinones against Enterococci

Compound Strain MIC (µg/mL) Reference Linezolid Vancomycin-susceptible Enterococcus faecalis 1-4 Linezolid Vancomycin-resistant Enterococcus faecium (VRE) 1-4 Tedizolid Vancomycin-susceptible Enterococcus faecalis 0.25-1 Tedizolid Vancomycin-resistant Enterococcus faecium (VRE) 0.5-1

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of oxazolidinones.

Synthesis of Linezolid

The following is a representative synthetic route for linezolid.

-

Step 1: N-alkylation of 3-fluoro-4-morpholinobenzenamine. 3-fluoro-4-morpholinobenzenamine is reacted with (S)-glycidyl butyrate in the presence of a suitable base and solvent to yield the corresponding amino alcohol intermediate.

-

Step 2: Cyclization to form the oxazolidinone ring. The amino alcohol intermediate is treated with a carbonylating agent, such as carbonyldiimidazole (CDI), to form the 2-oxazolidinone ring.

-

Step 3: Conversion of the hydroxymethyl group to an aminomethyl group. The primary alcohol of the resulting intermediate is converted to a leaving group (e.g., a tosylate) and then displaced with an azide or phthalimide, followed by reduction or hydrolysis to yield the primary amine.

-

Step 4: Acetylation. The primary amine is then acetylated using acetic anhydride or acetyl chloride to afford linezolid.

A detailed, step-by-step laboratory procedure can be found in the literature.

Synthesis of Tedizolid Phosphate

A common synthetic route to tedizolid phosphate involves a Suzuki coupling reaction.

-

Step 1: Suzuki Coupling. (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone is coupled with a suitable boronic acid or ester derivative of 2-methyl-5-(pyridin-3-yl)-2H-tetrazole in the presence of a palladium catalyst and a base.

-

Step 2: Phosphorylation. The resulting alcohol, tedizolid, is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride or dibenzyl N,N-diisopropylphosphoramidite, followed by deprotection if necessary, to yield tedizolid phosphate.

Detailed experimental conditions and purification methods are described in various patents and publications.

```dot

digraph "Synthesis_Workflow" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="General Synthetic Workflow for Oxazolidinones"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Starting_Materials" [label="Starting Materials", fillcolor="#FBBC05"];

"Intermediate_1" [label="Key Intermediate Formation\n(e.g., N-arylation)", fillcolor="#FFFFFF"];

"Intermediate_2" [label="Oxazolidinone Ring Formation", fillcolor="#FFFFFF"];

"Intermediate_3" [label="C5-Side Chain Modification", fillcolor="#FFFFFF"];

"Final_Product" [label="Final Oxazolidinone Analog", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Purification" [label="Purification and\nCharacterization", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Starting_Materials" -> "Intermediate_1";

"Intermediate_1" -> "Intermediate_2";

"Intermediate_2" -> "Intermediate_3";

"Intermediate_3" -> "Final_Product";

"Final_Product" -> "Purification";

}

References

The Discovery of Novel Oxazolidinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel oxazolidinone derivatives, a critical class of synthetic antibiotics. Oxazolidinones are vital in combating multidrug-resistant Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] This document details their mechanism of action, structure-activity relationships (SAR), and the synthetic and evaluative methodologies employed in the quest for more potent and safer derivatives.

Core Structure and Mechanism of Action

The antibacterial power of oxazolidinones lies in their unique ability to inhibit bacterial protein synthesis at a very early stage.[2][3] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for protein synthesis.[1][4] This mechanism is distinct from other protein synthesis inhibitors, which is why cross-resistance is uncommon.

The core pharmacophore of oxazolidinone antibiotics consists of three main components: the A-ring (the oxazolidinone ring), the B-ring (an N-aryl substituent), and a C-ring attached to the B-ring, along with a critical substituent at the C-5 position of the A-ring. Modifications at these sites are key to enhancing antibacterial potency and pharmacokinetic properties.

Below is a diagram illustrating the mechanism of action of oxazolidinone antibiotics.

Caption: Mechanism of Action of Oxazolidinone Antibiotics.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the oxazolidinone scaffold have revealed key structural features essential for antibacterial activity.

-

A-Ring and its C-5 Substituent: The substituent at the C-5 position is crucial for activity. While the acetamidomethyl side chain, as seen in linezolid, contributes significantly to potency, other modifications have shown promise. For instance, replacing the carbonyl oxygen with a thiocarbonyl sulfur to create a 5-thiourea group has been shown to enhance in vitro activity by 4-8 times compared to linezolid. Conversely, converting the acetamido moiety to a guanidino group decreases activity.

-

B-Ring (N-aryl substituent): Most potent oxazolidinone antibiotics retain the N-aryl B-ring.

-

C-Ring: Modifications to the C-ring are well-tolerated and can be used to modulate the drug's properties. The 4'-position of the C-ring can accommodate larger substituents without a significant loss of activity, which is attributed to the conformational flexibility of the nucleotide U2585 in the peptidyl transferase center.

Quantitative Data on Novel Oxazolidinone Derivatives

The following tables summarize the in vitro and in vivo activities of selected novel oxazolidinone derivatives against various bacterial strains.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Novel Oxazolidinone Derivatives

| Compound/Drug | S. aureus ATCC 29213 | Methicillin-Resistant S. aureus (MRSA) | Vancomycin-Resistant Enterococcus (VRE) | S. pneumoniae (Penicillin-Resistant) | H. influenzae | M. catarrhalis | Reference(s) |

| Linezolid | 2.0 | 4.0 | 2.0 | - | - | - | |

| Tedizolid | 0.5 | - | - | - | - | - | |

| Radezolid | 1.0 | - | - | - | - | - | |

| Ranbezolid | 1.0 | - | - | - | - | - | |

| Deacetyl linezolid thioacetamide | 1.0 | - | - | - | - | - | |

| Compound 8 (1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone) | 1.0 | 0.5 | 1.0 | - | - | - | |

| Benzoxazinyl-oxazolidinone 16 | <0.5 | <0.5 | <0.5 | <0.5 | - | - | |

| Benzoxazinyl-oxazolidinone 55 (Anti-TB) | - | - | - | - | - | - | |

| DuP 721 | 1-4 | 1-4 | 4 | - | - | - | |

| DuP 105 | 4-16 | 4-16 | 16 | - | - | - | |

| DRF 8417 | - | - | - | - | Lower than Linezolid | Lower than Linezolid | |

| Compound 34 (Ranbaxy) | - | 4.0 | 2.0 | - | - | - | |

| Compounds 10e and 10f (nitro heteroaromatic moiety) | Exhibited activity | Exhibited activity | Exhibited activity | - | - | - |

Note: "-" indicates data not available in the cited sources.

Table 2: In Vivo Efficacy of Selected Oxazolidinone Derivatives

| Compound/Drug | Animal Model | Infection Model | 50% Effective Dose (ED₅₀) in mg/kg | Reference(s) |

| DuP 721 | Mice | Staphylococcal and streptococcal infections | 2-10 | |

| DuP 105 | Mice | Staphylococcal and streptococcal infections | 9-23 | |

| DRF 8417 | Mice | Susceptible and resistant Gram-positive systemic bacterial infections | 2.0-2.9 | |

| Linezolid | Mice | S. pneumoniae and S. aureus thigh infections | - |

Note: "-" indicates data not available in the cited sources. ED₅₀ values for Linezolid were not explicitly provided in the same format.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

General Synthesis of Oxazolidinone Derivatives

The synthesis of novel oxazolidinone derivatives often involves multi-step reactions. A common approach is the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides. The following diagram illustrates a generalized workflow for the synthesis of these compounds.

Caption: General Workflow for Oxazolidinone Synthesis.

Example Protocol: Suzuki Coupling for C-Ring Addition

-

Materials: Heteroaryl bromide (0.439 mmol), bis(pinacolato)diboran (0.658 mmol), PdCl₂(dppf) (0.044 mmol), KOAc (1.317 mmol), Dioxane.

-

Procedure:

-

Combine the heteroaryl bromide, bis(pinacolato)diboran, PdCl₂(dppf), and KOAc in dioxane.

-

Heat the reaction mixture at 80–90 °C for 8 hours.

-

To the resulting mixture, add the oxazolidinone core (0.307 mmol), K₂CO₃ (0.921 mmol), EtOH, and H₂O.

-

Continue heating at 80–90 °C for another 8 hours.

-

After completion, the product is isolated and purified.

-

In Vitro Antibacterial Activity Testing

The minimum inhibitory concentration (MIC) is a standard measure of in vitro antibacterial activity.

Protocol: Broth Microdilution Method (CLSI Guidelines)

-

Materials: Cation-adjusted Mueller-Hinton broth, bacterial strains, 96-well microtiter plates, and the test compounds.

-

Procedure:

-

Prepare serial twofold dilutions of the oxazolidinone derivatives in the broth in the microtiter plates.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 35-37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

In Vivo Efficacy Testing

Animal models are essential for evaluating the in vivo efficacy of new antibiotic candidates.

Protocol: Murine Systemic Infection Model

-

Animals: Typically, specific-pathogen-free mice (e.g., ICR/Swiss) are used. Mice may be rendered neutropenic with cyclophosphamide to create a more severe infection model.

-

Infection:

-

Mice are infected intraperitoneally with a lethal dose (e.g., 100x LD₅₀) of the bacterial pathogen.

-

To enhance virulence, mucin may be used.

-

-

Treatment:

-

The test compounds are administered at various doses, typically via oral or parenteral routes, at specific time points post-infection.

-

A control group receives a vehicle.

-

-

Endpoint:

-

The survival of the mice is monitored over a period of time (e.g., 7-14 days).

-

The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals, is then calculated.

-

Below is a diagram illustrating a typical experimental workflow for the discovery of novel oxazolidinone derivatives.

Caption: Experimental Workflow for Novel Oxazolidinone Discovery.

Conclusion

The discovery of novel oxazolidinone derivatives remains a critical area of research in the fight against antimicrobial resistance. Through a deep understanding of their mechanism of action and structure-activity relationships, coupled with robust synthetic and evaluative protocols, the scientific community continues to develop new candidates with improved potency, broader spectrums of activity, and enhanced safety profiles. The data and methodologies presented in this guide aim to support and accelerate these vital drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Mechanism of Action of Oxazolidinones

An In-depth Technical Guide to Oxazolidinone Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying resistance to oxazolidinone antibiotics, a critical class of drugs for treating multidrug-resistant Gram-positive infections. It details the primary resistance determinants, presents quantitative data on their impact, outlines key experimental protocols for their identification, and visualizes the core concepts through detailed diagrams.

Oxazolidinones, such as linezolid and tedizolid, are synthetic antibiotics that inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event blocks the formation of the initiation complex, a crucial first step in protein synthesis, thereby preventing the translation of messenger RNA (mRNA) into protein. Their unique binding site and mechanism mean there is generally no cross-resistance with other protein synthesis inhibitors.

Core Resistance Mechanisms

Resistance to oxazolidinones primarily arises from two major mechanisms: alterations in the drug's target site on the ribosome and the acquisition of transferable resistance genes that modify or protect the ribosome.

Target Site Mutations

The most frequently observed mechanism of resistance involves mutations in the genes encoding the 23S ribosomal RNA (rRNA) and, less commonly, in the genes for ribosomal proteins L3 and L4.

-

23S rRNA Mutations: The most prevalent resistance-conferring mutation is G2576T in domain V of the 23S rRNA gene. Other mutations, such as T2500A and G2447T, have also been identified but are less common. Bacteria often possess multiple copies of the 23S rRNA gene; the level of resistance directly correlates with the number of mutated copies.

-

Ribosomal Protein Mutations: Alterations in ribosomal proteins L3 and L4, which are located near the oxazolidinone binding site, can also contribute to resistance, though they are generally considered to play a secondary role.

Transferable Resistance Genes

The spread of oxazolidinone resistance is significantly accelerated by mobile genetic elements, such as plasmids and transposons, which carry specific resistance genes. These genes can be transferred between different bacteria, including from non-pathogenic to pathogenic species.

-

cfr (Chloramphenicol-Florfenicol Resistance): The cfr gene is a major concern for transferable linezolid resistance. It encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation occurs within the PTC and sterically hinders the binding of oxazolidinones, as well as several other classes of antibiotics that target the PTC (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A - PhLOPSA). The cfr gene has been found in various Gram-positive and Gram-negative bacteria.

-

optrA and poxtA (Oxazolidinone & Phenicol Resistance): These genes encode ATP-binding cassette (ABC) proteins of the F subtype (ABC-F). Unlike target-modifying enzymes, these proteins act as ribosomal protection proteins. They bind to the ribosome and are thought to induce conformational changes that lead to the dissociation of the bound oxazolidinone, thus allowing protein synthesis to resume. The optrA and poxtA genes are often found on plasmids and are increasingly reported in enterococci and staphylococci from both clinical and environmental samples.

Quantitative Data on Resistance Mechanisms

The level of resistance, often measured as the Minimum Inhibitory Concentration (MIC), varies depending on the underlying mechanism. The presence of multiple resistance mechanisms in a single isolate can lead to very high levels of resistance.

Table 1: Common Resistance Determinants and Associated Linezolid MICs

| Resistance Mechanism | Gene/Mutation | Typical Linezolid MIC Range (μg/mL) | Bacterial Species Commonly Affected |

| Target Site Mutation | G2576T in 23S rRNA | 8 - 64 | Staphylococcus aureus, Enterococcus faecalis, Enterococcus faecium |

| T2500A in 23S rRNA | 8 - 32 | Staphylococcus aureus | |

| Mutations in rplC (L3) / rplD (L4) | 4 - 16 (often in combination with other mutations) | Staphylococcus aureus, Enterococcus spp. | |

| Transferable Gene | cfr | 8 - >256 | Staphylococcus spp., Enterococcus spp., Bacillus spp. |

| optrA | 4 - 16 | Enterococcus faecalis, Enterococcus faecium | |

| poxtA | 4 - 16 | Enterococcus faecium, Staphylococcus aureus |

Note: MIC values can vary based on the number of mutated rRNA alleles, genetic background of the strain, and co-occurrence of other resistance mechanisms.

Experimental Protocols for Identification and Characterization

A systematic approach is required to identify and characterize oxazolidinone resistance mechanisms in a bacterial isolate.

Phenotypic Testing: Antimicrobial Susceptibility Testing (AST)

-

Methodology:

-

Broth Microdilution or Agar Dilution: This is the gold standard method for determining the MIC of linezolid. A standardized inoculum of the test organism is introduced into a series of wells or plates containing two-fold serial dilutions of the antibiotic.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

-

Reading: The MIC is the lowest concentration of linezolid that completely inhibits visible growth.

-

Interpretation: The result is interpreted as Susceptible, Intermediate, or Resistant based on established clinical breakpoints (e.g., from CLSI or EUCAST).

-

-

Gradient Diffusion (E-test): A plastic strip impregnated with a predefined gradient of antibiotic is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.

Genotypic Testing: Molecular Detection of Resistance Determinants

-

Methodology: Polymerase Chain Reaction (PCR)

-

DNA Extraction: Isolate genomic DNA from the bacterial culture.

-

Primer Design: Use specific oligonucleotide primers designed to amplify target resistance genes (cfr, optrA, poxtA) or the specific region of the 23S rRNA gene known to harbor resistance mutations (e.g., domain V).

-

PCR Amplification: Perform PCR using standard conditions: initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size indicates the presence of the target gene.

-

-

Methodology: DNA Sequencing

-

Amplification: Amplify the target region (e.g., domain V of 23S rRNA, rplC, rplD) using PCR.

-

Sequencing: Sequence the purified PCR product using Sanger or Next-Generation Sequencing (NGS) methods.

-

Analysis: Align the resulting sequence with a wild-type reference sequence to identify specific point mutations (e.g., G2576T).

-

Conclusion and Future Directions

Oxazolidinone resistance is a complex and evolving challenge. While target site mutations were initially the primary concern, the horizontal transfer of genes like cfr, optrA, and poxtA represents a significant threat to the long-term efficacy of this antibiotic class. Continuous surveillance, combining phenotypic AST with rapid molecular diagnostics, is essential for tracking the spread of these resistance determinants. For drug development professionals, a deep understanding of these mechanisms is critical for designing next-generation oxazolidinones that can overcome or evade current resistance strategies, for instance, by having modified structures that are less affected by methylation at A2503 or that have a higher binding affinity to mutated ribosomes.

The 50S Ribosomal Subunit: A Linchpin in Oxazolidinone Antibacterial Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinones are a critical class of synthetic antibiotics highly effective against a broad spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their unique mechanism of action, which targets an early and essential step in bacterial protein synthesis, sets them apart from other antibiotic classes. This guide provides a comprehensive technical overview of the pivotal role of the 50S ribosomal subunit in the action of oxazolidinones, detailing the molecular interactions, mechanisms of resistance, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Inhibition of Translation Initiation

Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation phase of protein synthesis.[1] Unlike many other antibiotics that target peptide elongation, oxazolidinones prevent the formation of the functional 70S initiation complex.[1][2] This complex is the starting point for protein synthesis, consisting of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator N-formylmethionyl-tRNA (fMet-tRNA).

The primary target of oxazolidinones is the 50S ribosomal subunit.[1] Specifically, they bind to a highly conserved site on the 23S ribosomal RNA (rRNA) within the peptidyl transferase center (PTC).[3] This binding pocket is located at the A-site of the ribosome. By occupying this critical position, oxazolidinones sterically hinder the correct placement of the aminoacyl-tRNA in the A-site, thereby preventing the formation of the first peptide bond. More critically, their binding interferes with the binding of the initiator fMet-tRNA to the P-site, thus directly blocking the formation of the 70S initiation complex.

The Oxazolidinone Binding Site on the 50S Subunit

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided detailed insights into the oxazolidinone binding site within the PTC of the 50S ribosomal subunit. These studies have consistently shown that oxazolidinones bind to a deep cleft formed by the 23S rRNA.

Key nucleotides in the 23S rRNA that form the binding pocket include G2032, G2447, A2451, C2452, U2504, G2505, U2506, and G2576 (E. coli numbering). The oxazolidinone molecule orients itself within this pocket, with different moieties of the drug interacting with specific nucleotides. For instance, the core oxazolidinone ring stacks against U2504.